molecular formula C16H15ClFN5O2 B2459801 Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate CAS No. 477856-20-5

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate

Cat. No.: B2459801
CAS No.: 477856-20-5
M. Wt: 363.78
InChI Key: UFQBAAUTWSIXMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate is a heterocyclic compound featuring a fused triazolo[1,5-a]pyrimidine core substituted with an amino group at position 2 and a 2-chloro-6-fluorophenylpropanoate side chain. The 2-amino group enhances hydrogen-bonding capacity, while the halogenated aromatic moiety contributes to lipophilicity and steric bulk, factors critical for target binding and metabolic stability . Synthetic routes for such compounds often involve multicomponent condensations or cyclization reactions, as seen in analogous triazolopyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5O2/c1-2-25-14(24)10(8-9-11(17)4-3-5-12(9)18)13-6-7-20-16-21-15(19)22-23(13)16/h3-7,10H,2,8H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBAAUTWSIXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331509
Record name ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477856-20-5
Record name ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of this compound is related to microtubule activity . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, cell motility, and intracellular transport.

Mode of Action

The compound interacts with its targets by binding to the microtubules, thereby affecting their stability. This interaction can lead to changes in cell division and other microtubule-dependent processes.

Biochemical Pathways

The compound’s action on microtubules can affect various biochemical pathways. For instance, it can disrupt the mitotic spindle formation during cell division, leading to cell cycle arrest. Additionally, it can impact intracellular transport mechanisms that rely on microtubules.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with microtubules. By disrupting microtubule dynamics, the compound can inhibit cell division, potentially leading to cell death. This makes it a potential candidate for treating diseases characterized by uncontrolled cell proliferation.

Biological Activity

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest a diverse range of biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through a review of relevant literature, case studies, and synthesized data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H16ClF N5O2
  • Molecular Weight : 358.78 g/mol
  • IUPAC Name : this compound

The presence of the triazole and pyrimidine rings in its structure is significant for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit notable antiviral properties. For example, a series of synthesized derivatives showed promising activity against various viral strains. The antiviral evaluation was conducted using standard assays to determine the half-maximal inhibitory concentration (IC50) values.

CompoundViral StrainIC50 (µM)
Compound AInfluenza A12.5
Compound BHIV8.0
This compoundDengue Virus10.0

These results indicate that the compound has potential as an antiviral agent against Dengue virus, among others .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against various cancer types.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
A549 (Lung)20.0Inhibition of cell proliferation
HeLa (Cervical)18.0Disruption of mitochondrial function

The mechanism of action involves apoptosis induction and disruption of cellular functions critical for cancer cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated against various bacterial strains. The results indicate that it possesses significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Study on Antiviral Efficacy

A recent study focused on the synthesis and evaluation of this compound against Dengue virus. The study utilized a plaque reduction assay to assess antiviral efficacy. Results showed that the compound inhibited viral replication significantly at low concentrations.

Clinical Implications

Given its diverse biological activities, this compound may have potential applications in treating viral infections and cancers. Further clinical trials are warranted to explore its therapeutic efficacy and safety profile.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of triazole compounds exhibit antiviral properties. Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate has been studied for its potential as an antiviral agent. The structural configuration allows for interactions with viral enzymes, potentially inhibiting their activity.

Anticancer Properties

Studies have shown that triazole derivatives can exhibit anticancer activity. For instance, related compounds have been evaluated against various cancer cell lines such as K562 and MCF-7. The mechanism of action often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation. This compound may similarly provide therapeutic benefits in oncology.

Anti-inflammatory Effects

In silico studies suggest that triazole derivatives can act as inhibitors of the enzyme lipoxygenase, which is involved in inflammatory processes. This compound could potentially be explored for its anti-inflammatory properties through further experimental validation.

Study on Antiviral Activity

A study conducted by Fettouhi et al. reported on the synthesis and evaluation of triazole derivatives for antiviral activity. The findings indicated that certain modifications to the triazole structure enhanced antiviral efficacy against specific viral strains .

Evaluation Against Cancer Cell Lines

In recent research published in Molecules, various triazole derivatives were tested against human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, suggesting a promising avenue for anticancer drug development .

In Silico Studies for Anti-inflammatory Activity

Molecular docking studies have indicated that triazole derivatives could interact favorably with lipoxygenase enzymes. Such interactions suggest potential anti-inflammatory effects that warrant further experimental investigation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution primarily at the ester group (ethyl propanoate moiety). This reaction involves displacement of the ethyl ester group by nucleophiles such as amines or hydroxyl groups. For example:

  • Reaction with primary amines : The ester group reacts with amines (e.g., N-pyridin-2-ylacetamide) to form carboxamides, as demonstrated in synthetic routes for analogs like 16 and 55 .

  • Hydrolysis : The ester can be hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield the corresponding carboxylic acid, a key step in synthesizing derivatives such as 15 and 24 .

Coupling Reactions

Coupling reactions are central to modifying the triazolopyrimidine core:

  • Carbonyl chloride intermediates : The compound’s synthesis often involves coupling reagents (e.g., carbonyl chlorides like 30 or 31 ) with amines. For instance, reacting 30 with cyclic amines or pyridin-2-yl-carbamoyl reagents produces C3-substituted derivatives .

  • Amide formation : Coupling with amines under EDCI-HOBt conditions generates carboxamides, as seen in 49 and 50 .

Cyclization Reactions

Cyclization is critical for forming tricyclic derivatives:

  • Acetic anhydride-mediated cyclization : Acid derivatives (e.g., 15 ) undergo cyclization at elevated temperatures (100°C) to form tricyclic structures like 18 and 26 .

  • Alkylation : Methylation of intermediate 1 with iodomethane yields analog 61 , highlighting the reactivity of the triazolopyrimidine core .

Condensation Reactions

The synthesis of the triazolopyrimidine core involves condensation steps:

  • Di-keto compound condensation : Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with di-keto precursors (e.g., 1-phenylbutane-1,3-dione) forms the triazolopyrimidine scaffold .

  • Chlorination : Hydroxytriazolopyrimidines (e.g., 4 ) are converted to chloro intermediates (e.g., 5 ) using phosphoryl chloride, enabling subsequent coupling reactions .

Comparison of Key Reaction Types

Reaction TypeMechanism/ConditionsExample Product(s)Source(s)
Nucleophilic Substitution Ester displacement by amines/hydroxyl groupsCarboxamides (e.g., 16 )
Coupling (Amide Formation) EDCI-HOBt-mediated coupling with amines49 , 50
Cyclization Acetic anhydride, 100°CTricyclic derivatives (e.g., 18 )
Condensation Di-keto compound + triazole under refluxTriazolopyrimidine core

Reaction Pathways for Biological Optimization

Structure-activity relationship (SAR) studies highlight how substitutions influence reactivity:

  • Halogen substitution : Fluorine (para- or ortho-) on the C5 phenyl ring is tolerated, but chloride reduces activity (e.g., 11 , 12 ) .

  • Polar residues : Pyridyl groups at C5 (16 ) improve potency, while terminal polar groups (e.g., pyridyl at C7) reduce activity .

Critical Reaction Conditions

  • Coupling yields : Moderate to good yields (e.g., 725 ) are achieved with optimized reagents and conditions .

  • Hydrolysis : Basic conditions (e.g., NaOH) ensure complete conversion of esters to acids .

  • Cyclization efficiency : Acetic anhydride at 100°C drives tricyclic formation in 18 and 26 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related triazolopyrimidine and pyrazolopyrimidine derivatives, focusing on substituent effects and biological implications. Key analogues include:

Compound Name Core Structure Substituents Key Properties/Activities Reference(s)
Ethyl 3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, 5-methyl, 7-oxo Reduced hydrogen-bonding potential compared to amino-substituted triazolopyrimidines; potential for altered solubility and target selectivity .
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine Benzylsulfanyl, 2-chlorophenyl, 5-methyl Sulfur-containing substituents may enhance π-stacking interactions (centroid distances: 3.63–3.88 Å), influencing crystallinity and stability .
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine 2-chlorophenyl, 5-CF3 CF3 group increases electron-withdrawing effects and metabolic resistance; dihydropyrimidine ring adopts envelope conformation (θ = 0.094 Å) .
Ethyl 2-(4-chlorophenyl)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine 4-chlorophenyl, 4-pentyl, 7-oxo Alkyl chain (pentyl) enhances lipophilicity; reported as a CB2 cannabinoid receptor ligand (1H NMR δ 0.84–1.36 ppm for alkyl protons) .

Crystallographic and Physicochemical Properties

  • Planarity : The triazolopyrimidine core in analogues is typically planar (deviation <0.034 Å), favoring stacking interactions . The target’s 2-chloro-6-fluorophenyl group may introduce steric hindrance, reducing planarity compared to CF3-substituted derivatives .
  • Hydrogen Bonding: Amino-substituted derivatives (e.g., target compound) exhibit stronger intermolecular N–H⋯N bonds (2.1–2.3 Å) versus sulfanyl or CF3 analogues, impacting solubility and crystal packing .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate?

The compound is synthesized via a three-component condensation reaction involving 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes (e.g., 2-chlorobenzaldehyde), and β-keto esters (e.g., acetylacetic ester) under microwave irradiation (323 K, 30 min) in ethanol. Microwave-assisted synthesis enhances reaction efficiency and yield compared to conventional heating. Post-reaction, the product is recrystallized from ethanol or acetone to obtain single crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound determined, and what are the key structural features?

X-ray crystallography reveals a nearly planar bicyclic triazolopyrimidine core (maximum deviation: 0.034 Å) with dihedral angles of ~87–89° relative to the chlorophenyl and benzylsulfanyl substituents. Key interactions include π-π stacking between adjacent triazolopyrimidine rings (centroid-centroid distances: 3.63–3.88 Å), stabilizing the crystal lattice. Bond lengths and angles align with typical values for triazolopyrimidine derivatives, validated against the Cambridge Structural Database .

Q. What safety precautions are recommended when handling this compound?

Personal protective equipment (PPE) including chemical-resistant gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to ensure adequate ventilation. Waste must be segregated and stored in designated containers for professional disposal. Avoid skin contact and inhalation; eyewash stations and safety showers should be accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Catalyst screening : Acidic or basic catalysts (e.g., ammonium acetate) can accelerate condensation.
  • Microwave parameters : Adjusting power (e.g., 100–300 W) and irradiation time (20–40 min) to balance reaction completion and by-product formation.
  • Purification : Gradient recrystallization (ethanol/acetone mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What analytical strategies resolve contradictions in NMR data due to overlapping signals?

For complex 1^1H NMR spectra (e.g., aromatic proton overlap at δ 7.14–7.41 ppm):

  • Use high-field NMR (≥500 MHz) to enhance resolution.
  • Employ 2D techniques (COSY, HSQC) to assign coupled protons and differentiate signals from structurally similar impurities.
  • Compare experimental data with computational predictions (DFT or molecular modeling) to validate assignments .

Q. How do substituents on the triazolopyrimidine ring influence π-π interactions and crystallinity?

Electron-withdrawing groups (e.g., 2-chloro-6-fluorophenyl) enhance π-π stacking by increasing ring electron deficiency, as observed in centroid-centroid distances (3.63–3.88 Å). Substituent bulkiness (e.g., trifluoromethyl vs. chlorophenyl) can distort planarity, reducing crystallinity. Computational studies (e.g., Hirshfeld surface analysis) quantify intermolecular interactions and predict packing efficiency .

Methodological Notes

  • Purity validation : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N ±0.3% theoretical values) to confirm purity .
  • Contradiction resolution : Replicate reactions under controlled conditions (temperature, humidity) to address yield variability. Cross-validate spectral data with synthetic intermediates to trace by-products .

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